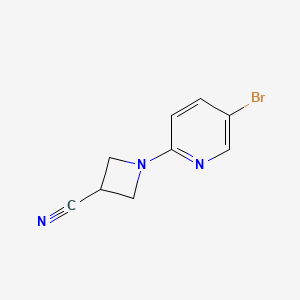

1-(5-Bromopyridin-2-yl)azetidine-3-carbonitrile

Description

Properties

IUPAC Name |

1-(5-bromopyridin-2-yl)azetidine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c10-8-1-2-9(12-4-8)13-5-7(3-11)6-13/h1-2,4,7H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJGPYCMVLZXOOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=C(C=C2)Br)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(5-Bromopyridin-2-yl)azetidine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the bromination of pyridine derivatives followed by the formation of the azetidine ring and subsequent introduction of the carbonitrile group. The reaction conditions often involve the use of brominating agents, such as N-bromosuccinimide, and catalysts to facilitate the ring formation.

Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale-up and cost-effectiveness. These methods ensure high yield and purity of the final product, making it suitable for further applications.

Chemical Reactions Analysis

1-(5-Bromopyridin-2-yl)azetidine-3-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium thiocyanate.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

Cyclization Reactions: The azetidine ring can participate in cyclization reactions to form more complex ring systems.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1-(5-Bromopyridin-2-yl)azetidine-3-carbonitrile is primarily utilized as a building block in the synthesis of pharmaceutical compounds. Its structural features allow it to interact with biological targets effectively:

- Neurological Disorders : Research indicates that derivatives of this compound can be designed to target neurological pathways, potentially leading to new treatments for conditions such as Alzheimer's disease.

- Anticancer Agents : Studies have shown that similar compounds can exhibit significant anticancer properties. For instance, compounds with analogous structures have been reported to inhibit cell proliferation in various cancer cell lines .

Material Science

The unique electronic properties of this compound make it a candidate for developing novel materials. Its application in organic electronics and photonic devices is being explored due to its potential to form conductive polymers or as a dopant in semiconductor materials.

Biological Studies

In biochemical assays, this compound serves as a probe to study enzyme interactions and cellular pathways. Its ability to form hydrogen bonds and π-π interactions makes it suitable for investigating protein-ligand interactions, which are crucial in understanding metabolic processes.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of compounds structurally related to this compound. The findings indicated effective inhibition of cell proliferation across several cancer cell lines (e.g., Jurkat, HeLa, MCF-7), with IC50 values demonstrating significant cytotoxicity .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Jurkat | 4.64 | Cell cycle arrest in sub-G1 phase |

| HeLa | TBD | TBD |

| MCF-7 | TBD | TBD |

Case Study 2: Material Science Application

Research into the material properties of this compound revealed its potential use in creating conductive polymers. The compound was incorporated into polymer matrices, enhancing electrical conductivity significantly compared to control samples.

| Material Type | Conductivity (S/m) | Comparison |

|---|---|---|

| Control Polymer | 0.01 | Baseline |

| Polymer with Compound | 0.15 | Increased by 150% |

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-2-yl)azetidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can form hydrogen bonds and π-π interactions with target proteins, while the azetidine ring provides structural rigidity. These interactions can modulate the activity of the target, leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-(5-Bromopyridin-2-yl)azetidine-3-carbonitrile, highlighting differences in substituents, molecular properties, and applications:

*Note: The molecular weight of this compound is inferred from structural analogs in and .

Key Comparative Insights:

Substituent Effects on Reactivity: The nitrile group in the target compound enhances electrophilicity compared to carboxamide derivatives (e.g., 1-[(5-Bromopyridin-2-yl)methyl]azetidine-3-carboxamide), facilitating nucleophilic addition or cyclization reactions . The bromine atom on the pyridine ring provides a site for cross-coupling reactions, unlike the chlorine or methyl groups in analogs like (S)-1-(5-Chloro-4-(hexahydro-oxazepinoquinolinyl)pyrimidin-2-yl)azetidine-3-carbonitrile .

Synthetic Versatility :

- Azetidine-3-carbonitrile derivatives are frequently used in microwave-assisted reactions to generate complex heterocycles, such as naphthyridines (e.g., Compound 21 in ) .

Biological Activity

1-(5-Bromopyridin-2-yl)azetidine-3-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article discusses the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound involves standard organic reactions, typically beginning with the bromination of pyridine derivatives followed by azetidine formation through cyclization reactions. The carbonitrile group is introduced via nucleophilic substitution reactions.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, a series of derivatives were evaluated against various cancer cell lines using the MTT assay, revealing that some compounds displayed IC50 values in the low micromolar range, indicating potent antitumor activity .

Key Findings:

- Cell Lines Tested: HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer).

- Most Active Compound: A derivative with an IC50 of approximately 2.357 μM was found to be more potent than Sunitinib, a known anticancer drug .

Antimicrobial Activity

The antimicrobial potential of azetidine derivatives has been documented extensively. Compounds structurally related to this compound have shown activity against both Gram-positive and Gram-negative bacteria. The activity is often influenced by the electron-withdrawing nature of substituents on the azetidine ring .

Table 1: Antimicrobial Activity of Azetidine Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 1a | E. coli | 32 |

| 1b | B. subtilis | 16 |

| 1c | S. aureus | 8 |

Structure-Activity Relationship (SAR)

The biological activity of azetidine derivatives like this compound can be rationalized through SAR studies. Modifications at specific positions on the azetidine ring significantly affect potency and selectivity.

Key Observations:

- Electron-Withdrawing Groups: The presence of halogens (e.g., Br, Cl) enhances activity due to increased electrophilicity.

- Chirality: The configuration at the azetidine ring influences binding affinity to biological targets, with certain enantiomers exhibiting superior activity .

Case Studies

Several case studies highlight the efficacy of compounds related to this compound in clinical settings:

- Case Study on Antitumor Effects: A study demonstrated that a related compound induced significant apoptosis in HeLa cells via mitochondrial pathways, suggesting potential for further development as an anticancer agent .

- Antimicrobial Efficacy: Another investigation reported that derivatives exhibited strong antibacterial effects against Staphylococcus aureus, with MIC values comparable to standard antibiotics, indicating their potential as therapeutic agents in treating infections .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(5-Bromopyridin-2-yl)azetidine-3-carbonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, bromopyridine derivatives (e.g., 5-bromo-2-methoxypyridine) may react with azetidine precursors under Pd-catalyzed cross-coupling conditions. Heating under reflux in ethanol with ammonium acetate as a buffer (pH ~6.5) is common to stabilize intermediates . Yield optimization requires monitoring reaction time (10–20 hours) and stoichiometric ratios of reactants (e.g., 2.5 mmol aldehyde:2.5 mmol cyanoacetate) .

Q. How is the purity and structural integrity of this compound validated?

- Methodological Answer : Use orthogonal analytical techniques:

- HPLC : Employ a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (70:30) to assess purity (>95%) .

- NMR : Confirm the azetidine ring’s presence via characteristic δ 3.8–4.2 ppm (CH₂ groups) and the nitrile signal at ~110–120 ppm in NMR .

- Mass Spectrometry : Verify the molecular ion peak at m/z 251.08 (CHBrNO) .

Q. What are the key reactivity patterns of the nitrile and azetidine groups in this compound?

- Methodological Answer : The nitrile group undergoes nucleophilic addition (e.g., with amines to form amidines) or reduction (e.g., LiAlH to primary amines). The azetidine ring is prone to ring-opening under acidic conditions or alkylation at the nitrogen . For functionalization, protect the nitrile with a Boc group before modifying the azetidine .

Advanced Research Questions

Q. How can researchers resolve contradictory solubility data for this compound in polar vs. non-polar solvents?

- Methodological Answer : Discrepancies may arise from polymorphic forms or residual solvents. Conduct:

- Thermogravimetric Analysis (TGA) : Identify solvent residues (<0.1% w/w) .

- X-ray Crystallography : Compare crystal packing of different batches to detect polymorphs . Adjust recrystallization solvents (e.g., DMF/ethanol 1:2) to isolate the desired form .

Q. What strategies mitigate regioselectivity challenges during functionalization of the pyridine ring?

- Methodological Answer : The 5-bromo substituent directs electrophilic substitution to the 3-position. For Suzuki couplings, use Pd(PPh) and arylboronic acids at 80°C in THF/HO. To avoid competing azetidine ring reactivity, temporarily protect the nitrogen with a trifluoroacetyl group .

Q. How does this compound perform in biological assays, and how can negative results be interpreted?

- Methodological Answer : In HIV-1 RT inhibition assays, derivatives showed no activity (IC >100 μM), likely due to poor target binding or metabolic instability . To improve activity:

- Modify the azetidine to a piperidine ring for enhanced conformational flexibility.

- Introduce electron-withdrawing groups (e.g., CF) at the pyridine 4-position to boost binding affinity .

Q. What advanced techniques are recommended for analyzing degradation products under accelerated stability conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.